

A Technical Guide to rac-Histidine- $^{13}\text{C}_6$, $^{15}\text{N}_3$: Principles, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *rac Histidine-13C6,15N3*

Cat. No.: *B15142826*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Histidine- $^{13}\text{C}_6$, $^{15}\text{N}_3$ is a stable isotope-labeled amino acid that serves as a powerful tool in metabolic research and quantitative proteomics. In this molecule, all six carbon atoms are replaced with the heavy isotope ^{13}C , and all three nitrogen atoms are replaced with the heavy isotope ^{15}N . As a racemic mixture, it contains both D- and L-isomers of histidine. This isotopic enrichment allows for the precise tracking and quantification of histidine and its metabolic products in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Stable isotope labeling is a critical technique in the study of metabolic pathways, protein turnover, and biomarker discovery. The use of non-radioactive heavy isotopes provides a safe and accurate method for in vivo and in vitro studies. rac-Histidine- $^{13}\text{C}_6$, $^{15}\text{N}_3$ is particularly valuable as an internal standard in quantitative proteomics, enabling the accurate measurement of protein expression levels and post-translational modifications.

Chemical and Physical Properties

A summary of the key quantitative data for rac-Histidine- $^{13}\text{C}_6$, $^{15}\text{N}_3$ is presented in the table below.

Property	Value
Chemical Name	rac Histidine- ¹³ C ₆ , ¹⁵ N ₃
Synonyms	DL-Histidine- ¹³ C ₆ , ¹⁵ N ₃ , Histidine- ¹³ C ₆ , ¹⁵ N ₃
Molecular Formula	¹³ C ₆ H ₉ ¹⁵ N ₃ O ₂
Molecular Weight	164.09 g/mol
Appearance	Crystalline Solid
Storage	2-8°C Refrigerator
Primary Applications	Biomolecular NMR, Metabolism, Proteomics

Experimental Protocols

I. Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the use of rac-Histidine-¹³C₆,¹⁵N₃ in a SILAC experiment for the relative quantification of proteins between two cell populations. The principle of SILAC involves growing one population of cells in a medium containing the "light" (natural abundance) amino acid, while the other population is grown in a medium with the "heavy," stable isotope-labeled amino acid.

Materials:

- Cell line of interest (must be a histidine auxotroph or grown in a histidine-free medium)
- "Light" cell culture medium (e.g., DMEM) supplemented with natural L-histidine
- "Heavy" cell culture medium: Histidine-free DMEM supplemented with rac-Histidine-¹³C₆,¹⁵N₃
- Dialyzed fetal bovine serum (dFBS)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors

- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE reagents and equipment
- In-gel or in-solution digestion kit (with trypsin or another suitable protease)
- Liquid chromatography-mass spectrometry (LC-MS/MS) system

Methodology:

- Cell Culture and Labeling:
 - Culture the chosen cell line for at least five passages in both the "light" and "heavy" media to ensure complete incorporation of the respective histidine isotopes.
 - Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.
 - Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" cells serve as a control).
- Cell Lysis and Protein Quantification:
 - Harvest the "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS.
 - Lyse the cells using a suitable lysis buffer containing protease inhibitors.
 - Determine the protein concentration of each lysate using a standard protein assay.
- Sample Pooling and Protein Digestion:
 - Combine equal amounts of protein from the "light" and "heavy" lysates.
 - The combined protein mixture can be processed in one of two ways:
 - In-gel digestion: Separate the proteins by SDS-PAGE. Excise the protein bands of interest or the entire gel lane. Destain, reduce, alkylate, and digest the proteins with

trypsin overnight.

- In-solution digestion: Reduce, alkylate, and digest the protein mixture directly in solution using a suitable protocol.
- Mass Spectrometry Analysis:
 - Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the $^{12}\text{C}/^{14}\text{N}$ ("light") or $^{13}\text{C}/^{15}\text{N}$ ("heavy") histidine.
 - The mass difference between the light and heavy peptides containing one histidine residue will be 9 Da ($6 \times 1.00335 \text{ Da}$ for ^{13}C + $3 \times 0.99703 \text{ Da}$ for ^{15}N).
- Data Analysis:
 - Use appropriate software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide.
 - The ratio of the peak intensities of the heavy to light peptide corresponds to the relative abundance of the protein in the two cell populations.

II. Metabolic Pathway Tracing using NMR Spectroscopy

This protocol describes a general approach for tracing the metabolic fate of histidine in a biological system using rac-Histidine- $^{13}\text{C}_6,^{15}\text{N}_3$ and NMR spectroscopy.

Materials:

- Biological system of interest (e.g., cell culture, tissue extract, or whole organism)
- rac-Histidine- $^{13}\text{C}_6,^{15}\text{N}_3$
- Metabolite extraction buffer (e.g., ice-cold methanol/water)
- NMR spectrometer
- NMR tubes

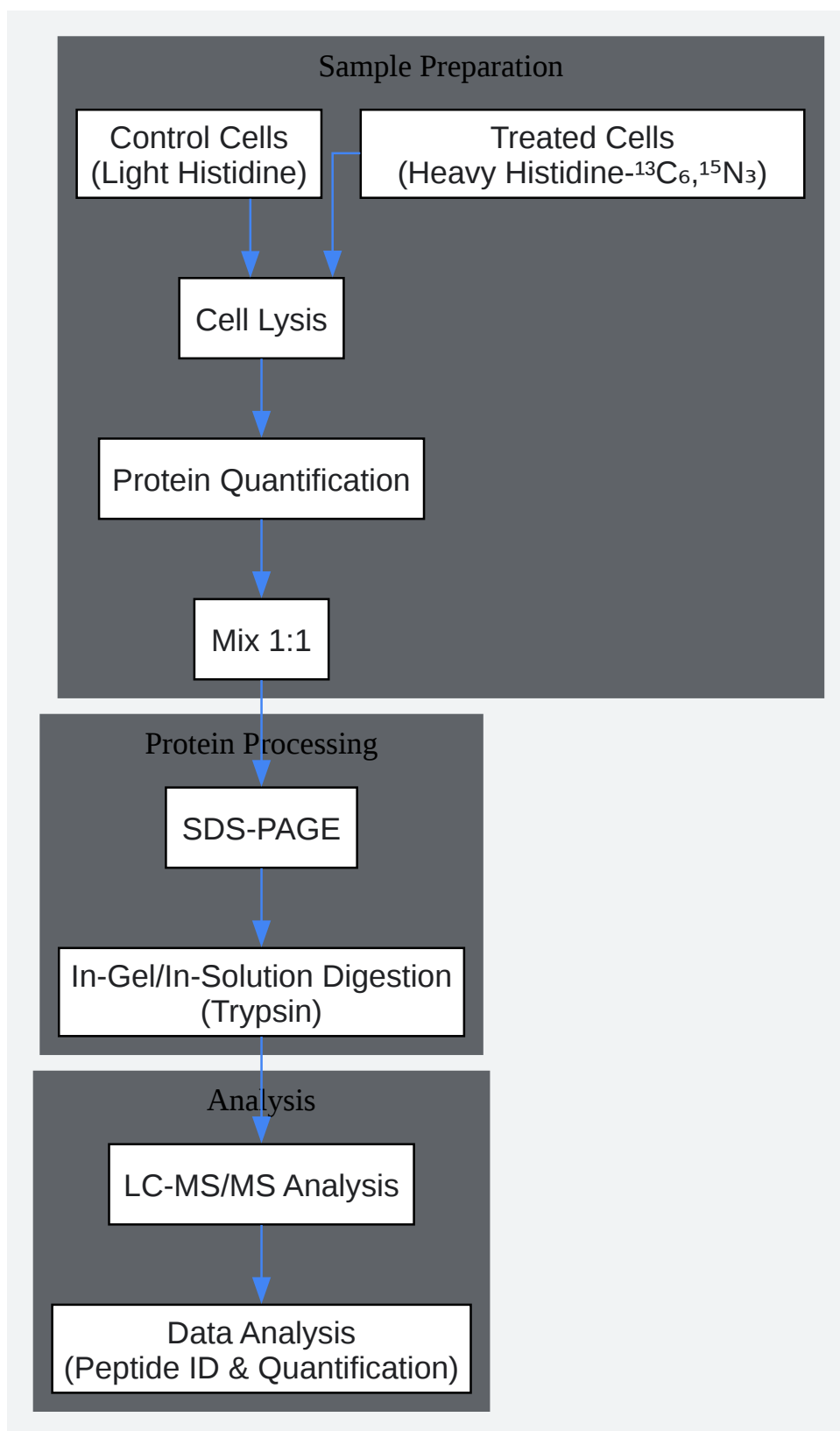
Methodology:

- Introduction of the Labeled Substrate:
 - Introduce rac-Histidine- $^{13}\text{C}_6$, $^{15}\text{N}_3$ into the biological system. For cell cultures, this can be done by supplementing the growth medium. For in vivo studies, it can be administered through diet or injection.
 - Allow sufficient time for the labeled histidine to be taken up and metabolized.
- Metabolite Extraction:
 - Quench the metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).
 - Extract the metabolites using a suitable extraction buffer. The choice of buffer will depend on the specific metabolites of interest.
- NMR Sample Preparation:
 - Lyophilize the metabolite extract to remove the solvent.
 - Reconstitute the dried extract in a suitable NMR buffer (e.g., D_2O -based buffer).
 - Transfer the sample to an NMR tube.
- NMR Data Acquisition:
 - Acquire ^{13}C and ^{15}N NMR spectra. One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., HSQC, HMBC) can be used to identify and quantify the labeled metabolites.
 - The presence of ^{13}C and ^{15}N in specific metabolic products will indicate their origin from the supplied labeled histidine.
- Data Analysis:
 - Process and analyze the NMR spectra to identify the chemical shifts of the labeled atoms.

- By comparing the spectra to known standards and databases, the metabolic products of histidine can be identified, and the flux through different metabolic pathways can be estimated.

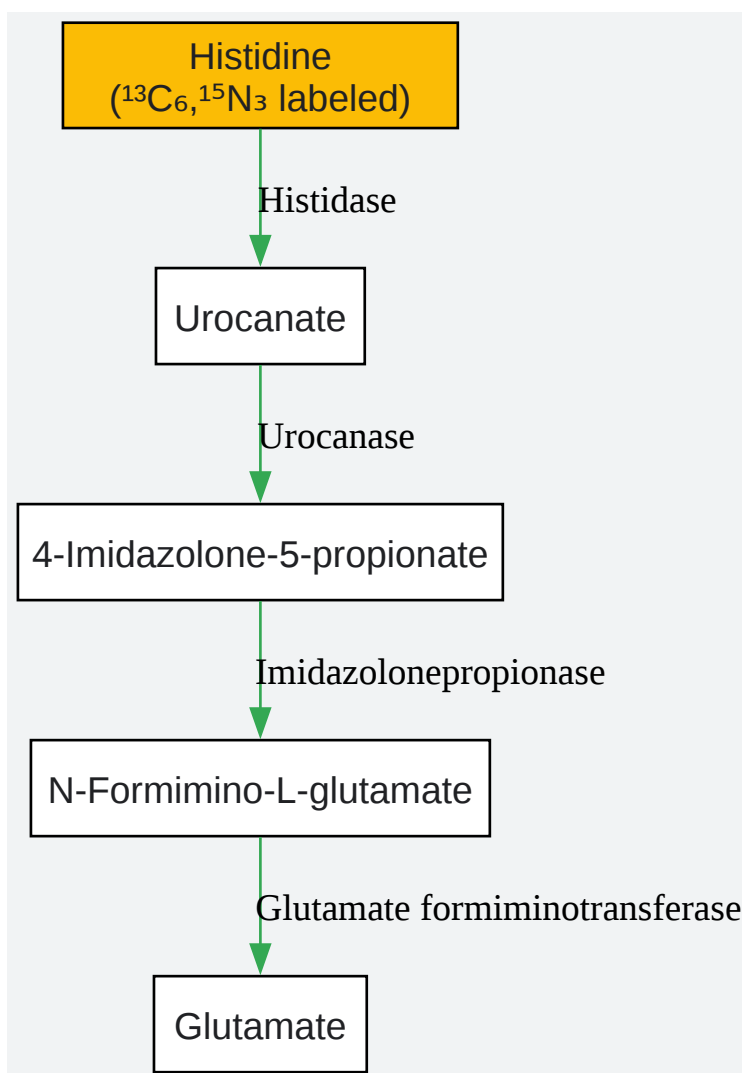
Signaling and Metabolic Pathways

The primary application of rac-Histidine- $^{13}\text{C}_6,^{15}\text{N}_3$ is to trace the flow of carbon and nitrogen atoms through metabolic pathways. Below are diagrams illustrating a general experimental workflow for a proteomics study and the catabolic pathway of histidine, which can be traced using this labeled compound.



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Experimental workflow for a SILAC-based proteomics experiment.



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Simplified catabolic pathway of histidine.

In the context of metabolic tracing, the ¹³C and ¹⁵N atoms from rac-Histidine-¹³C₆,¹⁵N₃ would be incorporated into each of the downstream metabolites in the catabolic pathway. By analyzing the mass or NMR shifts of these metabolites, researchers can quantify the rate of histidine breakdown and its contribution to the glutamate pool. This information is invaluable for understanding the regulation of amino acid metabolism in various physiological and pathological states.

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